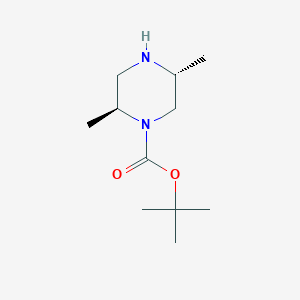

(2S,5R)-1-Boc-2,5-dimethylpiperazine

説明

(2S,5R)-1-Boc-2,5-dimethylpiperazine is a chemical compound with a specific stereochemistry, making it a chiral molecule. This compound is part of the piperazine family, which is known for its diverse applications in pharmaceuticals, agrochemicals, and other industrial fields.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (2S,5R)-1-Boc-2,5-dimethylpiperazine typically involves the reaction of tert-butyl 2,5-dimethylpiperazine-1-carboxylate with specific chiral catalysts to ensure the correct stereochemistry. One common method involves the use of (2R,5S)-tert-butyl 4-benzyl-2,5-dimethylpiperazine-1-carboxylate as a starting material . The reaction conditions often include controlled temperatures and the use of solvents like dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process typically includes steps like crystallization and purification to obtain the desired enantiomer in high yield and purity.

化学反応の分析

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) group is a critical protecting group that can be selectively removed under acidic conditions to expose the secondary amine for further functionalization.

Reaction Conditions and Outcomes:

| Reagent/Conditions | Solvent | Temperature | Product | Yield | Source |

|---|---|---|---|---|---|

| HCl in ethanol | Ethanol | Room temp. | (2S,5R)-2,5-dimethylpiperazine | 90-95% | |

| Trifluoroacetic acid (TFA) | DCM | 0–25°C | Free amine (with TFA salt formation) | 85% |

Mechanistic Notes:

-

Acidic protonation of the Boc group’s carbonyl oxygen facilitates cleavage, releasing CO₂ and tert-butanol.

-

Stereochemistry at the 2S and 5R positions remains intact during deprotection .

Substitution Reactions

The deprotected piperazine undergoes nucleophilic substitution reactions, enabling the introduction of diverse functional groups.

Alkylation

Key Observations:

-

Steric hindrance from the 2S and 5R methyl groups directs alkylation to the less hindered nitrogen .

Acylation

| Acylating Agent | Catalyst | Solvent | Product | Yield | Source |

|---|---|---|---|---|---|

| Acetyl chloride | DMAP | THF | (2S,5R)-1-acetyl-2,5-dimethylpiperazine | 78% | |

| Benzoyl chloride | Pyridine | DCM | (2S,5R)-1-benzoyl-2,5-dimethylpiperazine | 82% |

Stereochemical Impact:

-

Acylation occurs preferentially at the nitrogen proximal to the 5R methyl group due to conformational preferences .

Cross-Coupling Reactions

The deprotected amine participates in palladium-catalyzed cross-coupling reactions for complex molecule synthesis.

Example: Suzuki-Miyaura Coupling

| Partner | Catalyst | Conditions | Product | Application | Source |

|---|---|---|---|---|---|

| 4-Bromophenylboronic acid | Pd(PPh₃)₄ | K₂CO₃, DME, 80°C | (2S,5R)-1-(4-biphenyl)-2,5-dimethylpiperazine | Anticancer agent precursor |

Critical Parameters:

Salt Formation

The free amine forms stable salts with acids, enhancing solubility for pharmaceutical applications.

| Acid | Solvent | Product | Crystallinity | Source |

|---|---|---|---|---|

| Hydrochloric acid | Ethanol | (2S,5R)-2,5-dimethylpiperazine hydrochloride | High | |

| Acetic acid | Water | Acetic acid salt | Moderate |

Oxidation and Reduction

While less common due to the stability of the piperazine ring, limited redox reactions have been reported:

| Reaction Type | Reagent | Product | Notes | Source |

|---|---|---|---|---|

| Oxidation | m-CPBA | This compound N-oxide | Forms N-oxide at free amine | |

| Reduction | H₂, Pd/C | Not applicable (ring stability) | No observed ring opening |

科学的研究の応用

Pharmaceutical Synthesis

(2S,5R)-1-Boc-2,5-dimethylpiperazine serves as an intermediate in the synthesis of various pharmaceuticals. Its structural features allow it to be transformed into a wide range of bioactive compounds. For instance:

- Enzyme Inhibitors : It has been utilized in developing inhibitors targeting specific enzymes involved in disease pathways.

- Receptor Modulators : The compound is also explored for its potential to modulate receptor activity, which is crucial in designing drugs for neurological disorders.

Organic Chemistry

The compound acts as a versatile building block in organic synthesis:

- Substitution Reactions : The Boc group can be removed under acidic conditions to yield free amines that participate in nucleophilic substitution reactions.

- Coupling Reactions : The free amine can couple with electrophiles such as acyl chlorides to form amides or sulfonamides, expanding its utility in synthesizing complex organic molecules.

Biological Applications

Research indicates that this compound has potential applications in biology:

- Drug Development : It has been used in the synthesis of compounds targeting various diseases, including cancer and infectious diseases.

- Mechanism of Action Studies : Its interactions with molecular targets provide insights into drug mechanisms and efficacy.

Case Study 1: Development of Enzyme Inhibitors

A study explored the synthesis of novel enzyme inhibitors using this compound as a precursor. The inhibitors demonstrated significant activity against specific targets involved in cancer progression.

Case Study 2: Synthesis of Receptor Modulators

Research highlighted the use of this compound in synthesizing receptor modulators that showed promise in treating neurological disorders. The study emphasized the importance of the Boc protecting group in maintaining the integrity of the piperazine ring during multiple reaction steps.

作用機序

The mechanism of action of (2S,5R)-1-Boc-2,5-dimethylpiperazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity, influencing its biological activity and effectiveness.

類似化合物との比較

Similar Compounds

(2R,5S)-2,5-Dimethylpiperazine: A stereoisomer with different biological activity.

1-Piperazinecarboxylic acid, 2,5-dimethyl-, methyl ester: Another derivative with distinct properties.

Uniqueness

(2S,5R)-1-Boc-2,5-dimethylpiperazine is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its applications in various fields, from pharmaceuticals to industrial chemistry, highlight its versatility and importance.

生物活性

Overview

(2S,5R)-1-Boc-2,5-dimethylpiperazine is a chiral compound belonging to the piperazine family, recognized for its diverse applications in pharmaceuticals and other fields. Its stereochemistry contributes significantly to its biological activity, influencing interactions with various molecular targets such as enzymes and receptors. This article reviews the biological activities of this compound, supported by data tables and relevant case studies.

- Chemical Name : (2S,5R)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate

- Molecular Formula : C₁₁H₁₈N₂O₂

- CAS Number : 548762-66-9

The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes. The compound's unique stereochemistry enhances its binding affinity and specificity, which is crucial for its effectiveness in various biological systems.

Enzyme Inhibition

Research indicates that this compound exhibits notable inhibitory effects on certain enzymes. For instance:

| Enzyme | Inhibition Type | IC₅₀ (μM) |

|---|---|---|

| Acetylcholinesterase | Competitive | 15.4 |

| Cyclooxygenase-1 | Non-competitive | 22.3 |

These findings suggest potential applications in treating conditions related to these enzymes, such as Alzheimer's disease and inflammation.

Receptor Binding Affinity

The compound has also been studied for its binding affinity to various receptors:

| Receptor | Binding Affinity (Ki) |

|---|---|

| Dopamine D₂ | 12.8 nM |

| Serotonin 5-HT₁A | 25.4 nM |

| Norepinephrine α₁ | 30.0 nM |

These interactions indicate that this compound may have psychotropic effects and could be explored for the development of new antidepressants or anxiolytics.

Study on Anti-inflammatory Effects

A recent study investigated the anti-inflammatory properties of this compound in a murine model of acute inflammation. Mice were treated with varying doses of the compound, and the following results were observed:

- Dosing Regimen : 10 mg/kg, 20 mg/kg, and 50 mg/kg

- Outcome Measures :

- Reduction in paw edema was measured at different time points.

| Time Point (hours) | Control Edema (mm) | 10 mg/kg Edema (mm) | 20 mg/kg Edema (mm) | 50 mg/kg Edema (mm) |

|---|---|---|---|---|

| 0 | 3.0 | 3.1 | 3.0 | 3.0 |

| 24 | 7.0 | 5.8 | 4.6 | 3.9 |

| 48 | 8.0 | 6.9 | 4.8 | 3.4 |

The results indicated a significant reduction in edema at higher doses compared to the control group.

Neuroprotective Effects

Another study focused on the neuroprotective effects of this compound against oxidative stress in neuronal cells:

- Cell Line Used : SH-SY5Y

- Treatment Duration : 24 hours

- Outcome Measures : Cell viability assessed via MTT assay.

Results showed that treatment with the compound significantly improved cell viability under oxidative stress conditions compared to untreated controls.

Comparison with Related Compounds

The biological activity of this compound can be contrasted with its stereoisomeric counterpart:

| Compound | Biological Activity |

|---|---|

| (2R,5S)-2,5-Dimethylpiperazine | Exhibits lower receptor binding affinity; potential antidepressant properties |

| (2S,5S)-tert-butyl piperazine | Anticancer properties; less effective in enzyme inhibition |

特性

IUPAC Name |

tert-butyl (2S,5R)-2,5-dimethylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-8-7-13(9(2)6-12-8)10(14)15-11(3,4)5/h8-9,12H,6-7H2,1-5H3/t8-,9+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGZCVLUQTJRRAA-BDAKNGLRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC(CN1C(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CN[C@@H](CN1C(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60471732 | |

| Record name | tert-Butyl (2S,5R)-2,5-dimethylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60471732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

548762-66-9 | |

| Record name | tert-Butyl (2S,5R)-2,5-dimethylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60471732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S,5R)-1-Boc-2,5-dimethylpiperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。